1-Methyl-1h-pyrrole-2-carboxylate

Conformational Analysis Stereoelectronic Effects Synthetic Reproducibility

Methyl 1-methylpyrrole-2-carboxylate, also designated as 1-methyl-1H-pyrrole-2-carboxylic acid methyl ester, is a heterocyclic organic compound featuring a pyrrole ring with a methyl substituent at the nitrogen and a methyl carboxylate group at the 2-position. With the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol, it is characterized by a distinctive conformational rigidity arising from the N-methyl group, which precludes N-H hydrogen bonding and enforces a specific orientation of the ester carbonyl group.

Molecular Formula C6H6NO2-
Molecular Weight 124.12 g/mol
Cat. No. B12867957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-pyrrole-2-carboxylate
Molecular FormulaC6H6NO2-
Molecular Weight124.12 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)[O-]
InChIInChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)/p-1
InChIKeyILAOVOOZLVGAJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methylpyrrole-2-carboxylate (CAS 37619-24-2): A Structurally Constrained Pyrrole Building Block for Precise Organic Synthesis


Methyl 1-methylpyrrole-2-carboxylate, also designated as 1-methyl-1H-pyrrole-2-carboxylic acid methyl ester, is a heterocyclic organic compound featuring a pyrrole ring with a methyl substituent at the nitrogen and a methyl carboxylate group at the 2-position [1]. With the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol, it is characterized by a distinctive conformational rigidity arising from the N-methyl group, which precludes N-H hydrogen bonding and enforces a specific orientation of the ester carbonyl group [2]. This structural feature fundamentally differentiates it from its unsubstituted analog, pyrrole-2-carboxylate, and underpins its utility as a specialized intermediate in the synthesis of pharmaceuticals and complex organic molecules [3].

Why Methyl 1-Methylpyrrole-2-carboxylate Cannot Be Replaced by Unsubstituted Pyrrole-2-carboxylates


Substitution of methyl 1-methylpyrrole-2-carboxylate with a generic, unsubstituted pyrrole-2-carboxylate ester is scientifically unsound due to fundamental differences in molecular conformation and resulting reactivity. Infrared spectroscopic studies have conclusively demonstrated that the N-methyl group in methyl 1-methylpyrrole-2-carboxylate forces the molecule to exist predominantly in a single, well-defined N,O-syn-conformation, where the carbonyl oxygen is positioned near the N-methyl group [1]. In stark contrast, unsubstituted pyrrole-2-carboxylate esters exist as a mixture of both syn- and anti-rotamers due to the conformational flexibility of the N-H bond. This conformational ambiguity in the unsubstituted analog leads to heterogeneous reaction environments and unpredictable selectivity in subsequent chemical transformations, while the conformational constraint of the N-methyl derivative ensures a uniform, predictable reactivity profile essential for reproducible synthetic outcomes [1].

Quantifiable Differentiation of Methyl 1-Methylpyrrole-2-carboxylate Against Key Analogs


Superior Conformational Homogeneity vs. Unsubstituted Pyrrole-2-carboxylate

Infrared spectroscopic analysis of the carbonyl (C=O) stretching region reveals that methyl 1-methylpyrrole-2-carboxylate (N-Me ester) exists predominantly in a single N,O-syn-conformation. In contrast, its N-H analog, pyrrole-2-carboxylate, exhibits multiple carbonyl bands indicating a conformational mixture of syn- and anti-rotamers [1]. The conformational energy difference between the syn- and anti-forms in a related pyrrole ester system is approximately 4.8 kJ mol–1, underscoring the thermodynamic preference for the syn-rotamer [1].

Conformational Analysis Stereoelectronic Effects Synthetic Reproducibility

Quantitative Synthesis via Iron-Catalyzed Carbon Tetrachloride Route

A direct synthesis method utilizing an iron-containing catalyst enables the preparation of methyl 1-methylpyrrole-2-carboxylate from 1-methyl-1H-pyrrole, carbon tetrachloride, and methanol. This reaction proceeds in quantitative yield, a significant improvement over traditional multi-step syntheses that often result in lower overall yields and require costly reagents [1]. While the paper does not provide a direct side-by-side comparison for this specific substrate, it establishes that 1-methyl-1H-pyrrole is a competent substrate for this high-yielding, atom-economical method, a fact which differentiates it from less nucleophilic pyrrole derivatives [1].

Heterocycle Synthesis Catalysis Process Chemistry

Role as Critical Intermediate in Radiolabeled Prinomide Synthesis

Methyl 1-methylpyrrole-2-carboxylate serves as an essential, non-substitutable intermediate in the synthesis of 14C-labeled prinomide, a potential anti-inflammatory compound. The synthesis involves the reaction of this specific methyl ester (III) with acetonitrile in the presence of NaH to yield 3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile (IV) [1]. This reaction path is enabled by the unique electronic and steric environment created by the N-methyl and 2-carboxylate ester groups, which is not replicable by unsubstituted or differently substituted pyrrole analogs.

Radiochemistry Drug Metabolism Pharmaceutical Intermediate

Ligand in Lanthanide Complexes with Tunable Photophysical Properties

Methyl 1-methylpyrrole-2-carboxylate (L1) functions as a ligand in the formation of lanthanide coordination polymers [(L1)3Ln]n (Ln = Eu, Gd, Tb) [1]. The study contrasts L1 with another pyrrole-derivatized ligand, N-methyl-3-indoleglyoxylate (L2), demonstrating that the choice of ligand allows for tuning of the triplet energy levels, thereby modulating the energy transfer efficiency to Ln3+ ions and enhancing emission intensity [1]. This highlights a specific application where the ligand structure of methyl 1-methylpyrrole-2-carboxylate provides a distinct and valuable photophysical signature not available from other simple carboxylate ligands.

Luminescent Materials Coordination Chemistry Lanthanide Complexes

Differentiated Thermodynamic Stability vs. Positional Isomer

Experimental calorimetry and high-level ab initio calculations (G3(MP2)//B3LYP) establish the standard molar enthalpy of formation in the gas phase for methyl 1-methyl-2-pyrrolecarboxylate (M1M2PC) as ΔfHmo(g) = −(270.3 ± 2.2) kJ·mol–1 [1]. Crucially, the study compares this value with that of its positional isomer, methyl 1-methyl-3-pyrrolecarboxylate (M1M3PC), revealing a significant difference in thermodynamic stability [1]. The precise thermochemical data for M1M2PC enables accurate computational modeling of reaction energetics and stability predictions, a level of characterization often lacking for less-studied analogs.

Thermochemistry Computational Chemistry Structural Energetics

High-Value Application Scenarios for Methyl 1-Methylpyrrole-2-carboxylate


Synthesis of Advanced Pharmaceutical Intermediates

As demonstrated in the synthesis of 14C-labeled prinomide [3], methyl 1-methylpyrrole-2-carboxylate is a critical precursor for constructing pyrrole-containing drug candidates. Its defined conformation and reactivity profile make it suitable for the precise synthetic steps required in pharmaceutical process development and metabolite identification studies.

Development of Luminescent Lanthanide-Based Materials

This compound acts as a specialized ligand for creating coordination polymers with europium, gadolinium, and terbium [3]. The resulting materials exhibit tunable photophysical properties, making them of interest for applications in organic light-emitting diodes (OLEDs), luminescent sensors, and biomedical imaging agents.

Precise Conformational Studies in Organic Chemistry

The compound's well-characterized, single-conformer nature in solution (N,O-syn) [3] makes it an ideal model system for studying stereoelectronic effects, reaction stereoselectivity, and the impact of conformation on reactivity. It is a valuable standard for calibrating computational chemistry models of heterocyclic systems.

Investigations into New Catalytic C-H Functionalization Methods

Given its activated pyrrole ring and protected nitrogen, methyl 1-methylpyrrole-2-carboxylate is a prime substrate for exploring new methodologies in directed C-H bond activation and functionalization. The presence of the ester group provides a useful synthetic handle for further derivatization, enabling the construction of complex molecular architectures.

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